

Technical Characterization Guide: 1-(3-aminophenyl)ethanone Oxime

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Compound of Interest

Compound Name: 3'-Aminoacetophenone oxime

CAS No.: 6011-18-3

Cat. No.: B1623552

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CAS No: 6011-18-3 | Formula: $C_8H_{10}N_2O$ | MW: 150.18 g/mol [1]

Executive Summary

1-(3-aminophenyl)ethanone oxime (also known as **3'-aminoacetophenone oxime**) is a critical intermediate used in the synthesis of coordination ligands, agrochemicals, and azo dyes.[1] Unlike its ketone precursor, which melts near 98 °C, the oxime derivative exhibits a significantly higher melting point due to intermolecular hydrogen bonding inherent to the oxime (=N-OH) moiety.[1]

Core Data Point: The authoritative melting point for the high-purity crystalline solid is 135–136 °C (408–409 K).[1] Variations in this value (e.g., 129–130 °C) typically indicate the presence of the less stable Z-isomer or residual ketone precursor.[1]

Physicochemical Profile

The following data aggregates experimental values from high-purity synthesis and commercial certificates of analysis (CoA).

Property	Value / Description	Technical Note
Melting Point (Primary)	135–136 °C	High-purity E-isomer (recrystallized).[1]
Melting Point (Secondary)	129–130 °C	Commercial grade or E/Z mixture.
Appearance	Brown to pale-yellow needles	Color darkens upon oxidation of the amine.[1]
Solubility	Ethanol, DMSO, Methanol	Sparingly soluble in water; insoluble in hexane.[1]
pKa (Predicted)	~11.75 (Oxime OH)	Amine group pKa is approx. 4.0–4.5.
Precursor MP	94–98 °C	3'-Aminoacetophenone (CAS 99-03-6).[1]

Technical Analysis: Isomerism & Purity

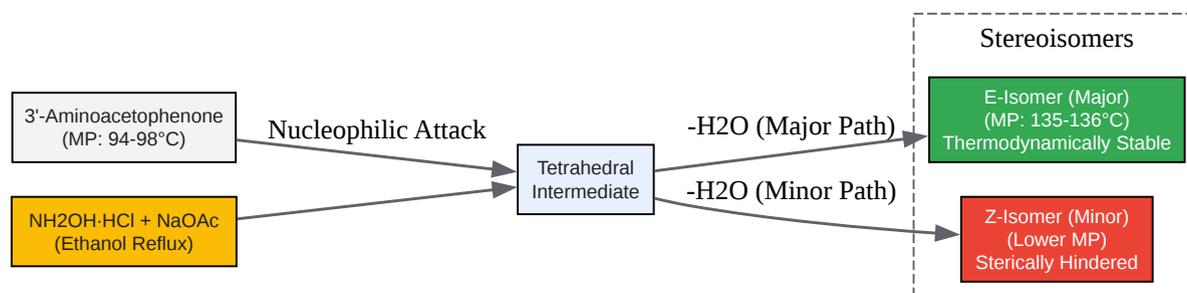
The E/Z Isomerism Factor

Acetophenone oximes exist in two stereoisomeric forms: E (Entgegen) and Z (Zusammen).

- E-Isomer: The hydroxyl group (-OH) is trans to the phenyl ring.[1] This is the thermodynamically favored product due to steric hindrance between the phenyl ring and the hydroxyl group in the Z-form.[1]
- Melting Point Impact: The E-isomer packs more efficiently in the crystal lattice, resulting in the higher melting point (135–136 °C).[1] A depressed melting range (e.g., 125–130 °C) often signals a mixture of isomers or incomplete conversion of the ketone.[1]

Diagram: Isomerism & Synthesis Logic

The following diagram illustrates the synthesis pathway and the stereochemical distinction.



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Figure 1: Synthesis pathway of 1-(3-aminophenyl)ethanone oxime, highlighting the bifurcation into E and Z isomers.

Experimental Protocols

To ensure accurate melting point determination, the compound must first be synthesized and purified to remove the lower-melting ketone precursor.[1]

A. Synthesis Protocol

Objective: Selective formation of the oxime while preventing protonation of the aniline amine.

- Reagent Prep: Dissolve 3-aminoacetophenone (10 mmol) in absolute ethanol (15 mL).
- Buffering: In a separate flask, dissolve Hydroxylamine hydrochloride (10 mmol) and Sodium Acetate Trihydrate (16 mmol) in a minimum volume of water/ethanol.
 - Why NaOAc? It buffers the HCl released from hydroxylamine hydrochloride.[1] Without it, the HCl would protonate the aromatic amine (forming an anilinium salt), deactivating the ring and complicating workup.[1]
- Reflux: Combine solutions and reflux at 55–60 °C for 12 hours.
 - Monitoring: Monitor by TLC (Silica, Ethyl Acetate:Hexane 1:1). The ketone spot (higher R_f) should disappear.[1]

- Workup:
 - Cool the mixture to room temperature.
 - Pour into ice-cold water (50 mL) to precipitate the oxime.[1]
 - Filter the solid and wash with cold water (to remove salts) and n-hexane (to remove unreacted ketone).[1]

B. Purification (Recrystallization)

Critical for MP Analysis:

- Dissolve the crude solid in a minimum amount of hot Ethanol.[1]
- Add warm water dropwise until slight turbidity appears.
- Allow to cool slowly to room temperature, then refrigerate at 4 °C.
- Filter the brown needle-like crystals and dry under vacuum over P₂O₅.

C. Melting Point Determination Workflow

Method: Capillary Tube (Uncorrected)

- Preparation: Pack the dry, recrystallized sample into a glass capillary (2-3 mm height). Ensure no solvent is trapped.[1]
- Ramp Rate:
 - Fast Ramp (10 °C/min) up to 110 °C.
 - Slow Ramp (1 °C/min) from 110 °C to 140 °C.
- Observation:
 - Onset: First sign of liquid droplet (Expect ~134 °C).[1]
 - Meniscus: Formation of clear meniscus (Expect ~135–136 °C).[1]

- Clear Point: Complete liquefaction.[1]

Troubleshooting & Validation

Common Issues

- Oiling Out: If the product forms an oil instead of a solid upon cooling, the ethanol concentration is too high.[1] Re-heat, add more water, and scratch the glass side with a rod to induce nucleation.[1]
- Low Melting Point (<120 °C): Indicates residual 3-aminoacetophenone.[1] Wash the solid thoroughly with n-hexane (the ketone is soluble in hexane; the oxime is not).[1]

Validation Logic

To confirm the identity of the solid melting at 135 °C:

- IR Spectroscopy: Look for the -C=N- stretch at ~1600–1630 cm⁻¹ and the broad -OH stretch at 3200–3400 cm⁻¹. [1] The absence of a strong carbonyl peak (~1680 cm⁻¹) confirms conversion of the ketone. [1]
- Solubility Check: The product should dissolve in dilute acid (HCl) due to the free amine group, confirming the aniline moiety is intact. [1]

References

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